N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in B-cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by binding to the active site of BTK and preventing its phosphorylation, thereby inhibiting downstream signaling pathways that promote B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell survival and proliferation, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to B-cell receptor stimulation. This suggests that N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may have potential as a therapeutic agent in autoimmune diseases, where excessive cytokine production is a key feature.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule for N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in humans has not yet been established.
Future Directions
For research on N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide include clinical trials in patients with B-cell malignancies and autoimmune diseases, as well as further preclinical studies to optimize dosing and administration schedules. In addition, the development of more soluble analogs of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may improve its efficacy and reduce the risk of toxicity. Finally, the potential use of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT-mTOR pathway, is an area of active investigation.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with methylsulfonyl chloride to form the corresponding sulfone. This is then reacted with piperazine to form the piperazinecarboxamide, which is subsequently treated with 4,5-dihydro-1H-imidazol-2-amine to form the final product.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in B-cells.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-12-5-4-11(10-13(12)22-2)15-14(18)16-6-8-17(9-7-16)23(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPURITWOVAORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.